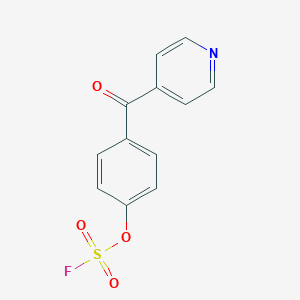
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, also known as DMTF, is a novel compound that has shown potential in various scientific research applications.
Mecanismo De Acción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can induce DNA damage and trigger cell death in cancer cells. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is its specificity for PARP inhibition, which makes it a promising therapeutic agent for cancer treatment. However, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has also been shown to have off-target effects, which may limit its use in certain experimental settings. Additionally, the synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is complex and requires specialized equipment, which may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, which may increase its accessibility for research and clinical applications. Additionally, further studies are needed to investigate the potential of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the off-target effects of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide need to be better understood to optimize its use in experimental settings. Finally, the development of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics and drug delivery systems may be an exciting avenue for future research.
In conclusion, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a novel compound that has shown potential in various scientific research applications. Its ability to inhibit PARP and modulate signaling pathways makes it a promising therapeutic agent for cancer treatment, inflammation, and neurodegenerative disorders. Further research is needed to optimize its use in experimental settings and develop N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics.
Métodos De Síntesis
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzamide with 3,4-difluoronitrobenzene, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been extensively studied in scientific research for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-4-2-3-10(7-12)16(24)19-9-15-20-21-22-23(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXICJBMUGTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)
